5-Fluoropyridine-2-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

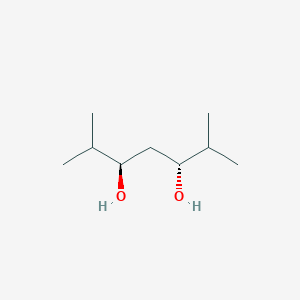

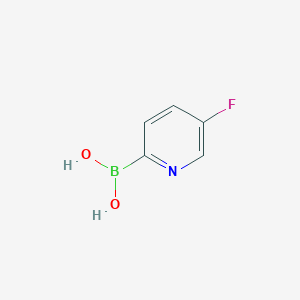

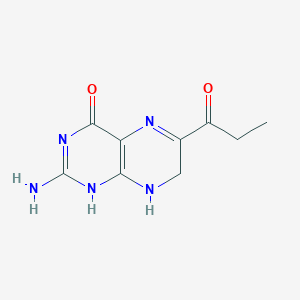

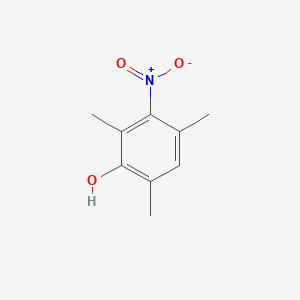

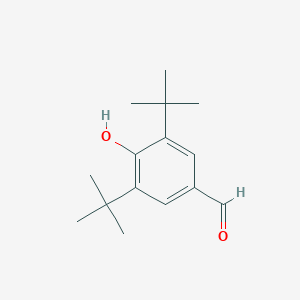

5-Fluoropyridine-2-boronic acid is a chemical compound with the molecular formula C5H5BFNO2 . It is used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide . It can also be used as a biochemical reagent for life science related research .

Synthesis Analysis

The synthesis of boronic acids, including 5-Fluoropyridine-2-boronic acid, often involves the electrophilic trapping of an organometallic reagent with a boric ester . A Suzuki reaction of 3 with a range of aryl iodides gave 3-monosubstituted 5-bromo-2-fluoropyridines 4 in excellent yields. A second Suzuki reaction utilizing the bromo constituent of 4 with aryl and heteroaryl boronic acids provided 3,5-disubstituted 2-fluoropyridines 5 .Molecular Structure Analysis

The molecular structure of 5-Fluoropyridine-2-boronic acid is characterized by a boronic acid group attached to a fluoropyridine ring . The exact mass of the compound is 141.0397367 g/mol .Chemical Reactions Analysis

Boronic acids, including 5-Fluoropyridine-2-boronic acid, are known to undergo protodeboronation, a reaction that is not well developed . In addition, they can participate in Suzuki-Miyaura coupling reactions .Applications De Recherche Scientifique

1. Suzuki–Miyaura Coupling

Specific Scientific Field

Organic chemistry and synthetic methodology.

Summary of the Application

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows chemists to join two distinct fragments, often with different electronic properties, using a palladium catalyst. The reaction involves oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups, typically boron-based reagents.

Experimental Procedures

Results and Outcomes

- Applications : It has been used in the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity .

3. Boronic Acids in Sensing Applications

Specific Scientific Field

Analytical chemistry and biosensing.

Summary of the Application

Boronic acids interact with diols and strong Lewis bases (e.g., fluoride or cyanide anions). These interactions find utility in various sensing applications.

Experimental Procedures

Results and Outcomes

Orientations Futures

Boronic acids, including 5-Fluoropyridine-2-boronic acid, are valuable building blocks in organic synthesis . Given their diverse biological activities and the relative simplicity of preparing compounds with this chemical group, there is a growing interest in extending studies with boronic acids in medicinal chemistry . This could lead to the development of new promising drugs in the future .

Propriétés

IUPAC Name |

(5-fluoropyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLSWNVKDXKWGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628608 |

Source

|

| Record name | (5-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropyridine-2-boronic acid | |

CAS RN |

946002-10-4 |

Source

|

| Record name | (5-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)